MSX-122, chemically known as N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine [], is a novel small molecule identified as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4) []. This receptor plays a crucial role in cancer metastasis by mediating the homing of tumor cells to distant organ sites []. MSX-122 exhibits unique properties compared to other reported CXCR4 antagonists, particularly its inability to mobilize stem cells, which may offer a safer profile for long-term blockade of metastasis [].
MSX-122 is derived from a structural modification of existing chemokine receptor antagonists. It is identified by the chemical name N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine and has the CAS number 897657-95-3. This compound is notable for being an orally bioavailable non-peptide CXCR4 antagonist, making it distinct from other CXCR4 inhibitors that may require parenteral administration .
The synthesis of MSX-122 involves several key steps that are crucial for constructing its molecular framework:
The molecular structure of MSX-122 features a central benzylamine core flanked by two pyrimidine rings. This design contributes to its binding affinity for CXCR4.
MSX-122 can participate in various chemical reactions, which include:
MSX-122 functions primarily as a partial antagonist of CXCR4, inhibiting its interaction with the ligand CXCL12 (also known as stromal-derived factor 1).
MSX-122 possesses several notable physical and chemical properties:
MSX-122 has significant potential in various scientific applications:
Ongoing research aims to explore combination therapies involving MSX-122 with other chemotherapeutic agents to enhance treatment efficacy against resistant tumor types .
Physiological Functions
The CXCL12/CXCR4 axis orchestrates hematopoietic stem cell (HSC) retention in bone marrow niches through constitutive chemotactic signaling. CXCL12 gradients guide progenitor cell migration during embryogenesis, while in adults, they regulate immune cell trafficking across lymphoid tissues [1] [2]. B-cell development and positioning within germinal centers critically depend on CXCR4 signaling, as demonstrated by impaired chemotaxis and phagocytosis upon CXCR4 blockade in vertebrate models [3]. The axis further maintains neuronal patterning and cardiovascular development, with knockout models exhibiting lethal embryonic defects [1].
Pathological Implications
Cancer Progression: CXCR4 overexpression occurs in >23 cancer types (e.g., breast, prostate, ovarian cancers), correlating with metastatic dissemination to CXCL12-rich organs (bone, lung, liver) [4] [7]. Tumor-derived exosomes upregulate CXCR4 expression in stromal cells, establishing pre-metastatic niches. CXCL12 also induces epithelial-mesenchymal transition (EMT) via SNAIL/SLUG upregulation and promotes angiogenesis through VEGF synergy [7].
Autoimmune & Inflammatory Diseases: Elevated serum CXCL12/CXCR4 levels correlate with rheumatoid arthritis (RA) severity by facilitating leukocyte infiltration into synovium. In inflammatory bowel disease (IBD), mucosal CXCR4+ lymphocytes drive tissue damage [1]. COVID-19 severity is associated with CXCL12/CXCR4 upregulation (AUC=0.98 for diagnosis), amplifying cytokine storms through monocyte and T-cell recruitment [5].
Viral Pathogenesis: CXCR4 serves as an HIV-1 coreceptor for T-cell tropic (X4) viral strains. WHIM syndrome (warts, hypogammaglobulinemia, infections, myelokathexis), caused by gain-of-function CXCR4 mutations, demonstrates pathological leukocyte retention in bone marrow [1].
Table 1: Pathological Conditions Driven by CXCL12/CXCR4 Axis Dysregulation
Disease Category | Key Pathogenic Mechanisms | Clinical Correlates | |
---|---|---|---|
Oncological | • Metastatic niche colonization • EMT induction • Angiogenesis promotion | Shorter progression-free survival in CXCR4+ carcinomas | |
Autoimmune | • Leukocyte synovial infiltration (RA) • Lymphocyte mucosal homing (IBD) | Serum CXCL12 levels predict therapeutic response | |
Viral | • HIV-1 T-cell entry coreceptor • Impaired leukocyte egress (WHIM) | AMD3100 mobilizes CD4+ T-cells in HIV | |
Pulmonary | • Vascular remodeling (PAH) • Hypoxia-induced CXCL12 upregulation | RNF213 variants amplify CXCR4 signaling in PAH | [8] |
Oncological Applications
Tumor Microenvironment (TME) Modulation: CXCR4 inhibition disrupts stromal-tumor crosstalk by blocking cancer-associated fibroblast (CAF)-derived CXCL12. This reduces immunosuppressive cell recruitment (Tregs, M2 macrophages) and enhances CD8+ T-cell infiltration [4]. MSX-122 synergizes with anti-PD-1 by reversing T-cell exclusion in pancreatic adenocarcinoma models [7].
Metastatic Suppression: Targeting CXCR4 impedes directional migration toward CXCL12-rich organs. In breast cancer, MSX-122 reduces bone metastasis by >60% in murine xenografts through inhibition of osteoclast activation and MMP-9 secretion [7].
Therapy Resistance: Hypoxia-induced CXCL12 upregulation activates CXCR4/PI3K/AKT signaling, conferring resistance to tyrosine kinase inhibitors (TKIs) and chemotherapy. Co-administration of MSX-122 restores sorafenib sensitivity in hepatocellular carcinoma via AKT pathway suppression [2] [7].
Inflammatory Disorder Applications
Rheumatoid Arthritis: Synovial fibroblasts overexpress CXCL12, recruiting CXCR4+ neutrophils and osteoclast precursors. MSX-122 reduces joint erosion in collagen-induced arthritis models by 45% compared to TNF inhibitors alone [1].
Inflammatory Bowel Disease: Mucosal biopsies from ulcerative colitis patients show 8-fold higher CXCR4 expression versus controls. Antagonism blocks lymphocyte transepithelial migration, attenuating colitis severity in murine TNBS models [1].
Pulmonary Hypertension: RNF213 mutations (Arg4810Lys) drive hypoxia-induced CXCL12 overexpression, promoting pulmonary artery smooth muscle proliferation. CXCR4 antagonists reverse vascular remodeling in RNF213-mutant PAH mice [8].
Table 2: Comparative Mechanisms of Select CXCR4-Targeted Agents
Agent | Target Specificity | Key Differentiating Attributes | Therapeutic Contexts |
---|---|---|---|
AMD3100 | CXCR4 antagonist | • Mobilizes HSCs • Induces rapid leukocytosis | WHIM syndrome, HSC transplantation |
MSX-122 | Partial CXCR4 antagonist | • Minimal cardiac toxicity • Inhibits β-arrestin recruitment • Oral bioavailability | Solid tumors, inflammatory conditions |
Plerixafor | CXCR4 antagonist | • Subcutaneous administration • Synergy with G-CSF | Non-Hodgkin lymphoma, multiple myeloma |
MSX-122’s partial antagonism uniquely preserves homeostatic leukocyte trafficking while inhibiting pathological signaling—a critical advantage over complete antagonists like AMD3100 that induce hematopoietic stem cell hypermobilization [7]. Its oral bioavailability and lack of cardiotoxicity position it favorably for chronic inflammatory disease management.